

An In-depth Technical Guide to PROTAC BRD4 Degradar-29 (ARV-771)

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Compound of Interest

Compound Name: PROTAC BRD4 Degradar-29

Cat. No.: B15570666

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **PROTAC BRD4 Degradar-29**, also known as ARV-771. This molecule is a potent and selective pan-BET (Bromodomain and Extra-Terminal domain) protein degrader, leveraging Proteolysis Targeting Chimera (PROTAC) technology to induce the degradation of BRD2, BRD3, and BRD4 proteins. This guide details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for essential experimental procedures relevant to its study.

Chemical Structure and Properties

ARV-771 is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to the bromodomains of the BET family of proteins.

Chemical Structure:

(Image of the chemical structure of ARV-771 would be placed here in a final document)

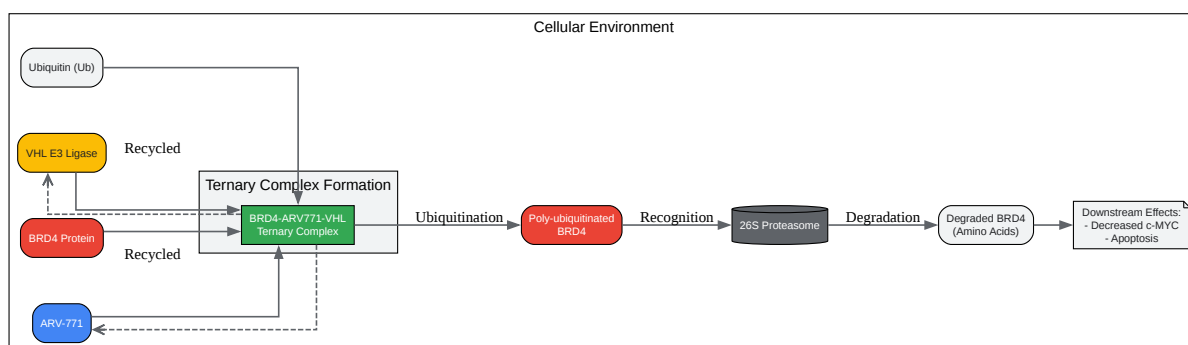
Table 1: Chemical and Physical Properties of ARV-771

Property	Value	Reference(s)
IUPAC Name	(2S,4R)-1-[(2S)-2-[[2-[3-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.0 ² , ⁶]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide	[1]
Molecular Formula	C ₄₉ H ₆₀ ClN ₉ O ₇ S ₂	[2]
Molecular Weight	986.65 g/mol	[2]
CAS Number	1949837-12-0	[2]
Appearance	Crystalline solid	[3]
Solubility	Soluble in DMSO (to 100 mM), ethanol, and dimethyl formamide (DMF). Sparingly soluble in aqueous buffers.	[2][3]
SMILES	<chem>C--INVALID-LINK--NC([C@@H]3C--INVALID-LINK--(C)C)NC(COCCCOCCNC(C[C@@H]4N=C(C5=CC=C(C=C5)Cl)C6=C(N7C(C)=NN=C47)SC(C)=C6C)=O)=O">C@HO)=O</chem>	[4]

Mechanism of Action and Signaling Pathway

ARV-771 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade BET proteins.[5]

Signaling Pathway of ARV-771 Mediated BRD4 Degradation



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Mechanism of Action of ARV-771.

Quantitative Bioactivity Data

Table 2: In Vitro Binding Affinity and Degradation Potency of ARV-771

Target	Assay Type	Value (nM)	Cell Line	Reference(s)
BRD2 (BD1)	Binding Affinity (Kd)	34	Cell-free	[6]
BRD2 (BD2)	Binding Affinity (Kd)	4.7	Cell-free	[6]
BRD3 (BD1)	Binding Affinity (Kd)	8.3	Cell-free	[6]
BRD3 (BD2)	Binding Affinity (Kd)	7.6	Cell-free	[6]
BRD4 (BD1)	Binding Affinity (Kd)	9.6	Cell-free	[6]
BRD4 (BD2)	Binding Affinity (Kd)	7.6	Cell-free	[6]
BRD2/3/4	Degradation (DC ₅₀)	< 5	22Rv1	[7]
BRD2/3/4	Degradation (DC ₅₀)	< 1	-	[2]

Table 3: In Vitro Anti-proliferative and Downstream Effects of ARV-771

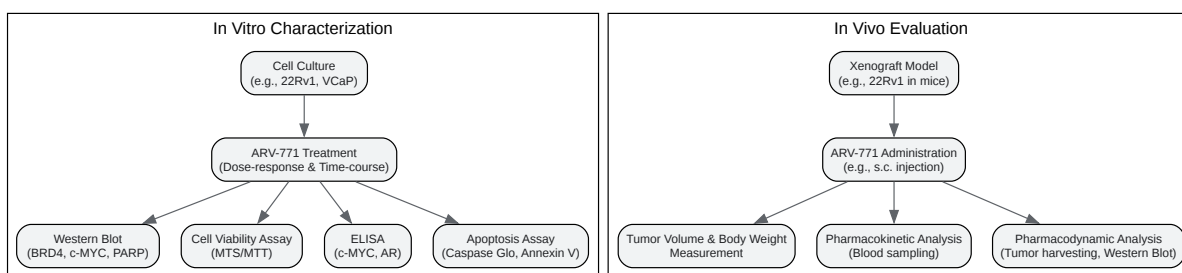
Effect	Assay Type	Value (nM)	Cell Line	Reference(s)
c-MYC Depletion	IC ₅₀	< 1	22Rv1	[7]
Anti-proliferation	IC ₅₀	44	22Rv1	[8]
Anti-proliferation	IC ₅₀	1.5	EOL1	[8]
Anti-proliferation	IC ₅₀	603	A549 (senescent)	[8]

Table 4: In Vivo Efficacy of ARV-771

Animal Model	Dosing	Outcome	Reference(s)
CRPC Mouse Xenograft	10 mg/kg	Tumor regression	[6]
CRPC Mouse Xenograft (22Rv1)	30 mg/kg/day, s.c.	Tumor regression	[3]

Experimental Protocols

Logical Workflow for ARV-771 Characterization



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Experimental workflow for ARV-771.

Western Blotting for BRD4 Degradation

This protocol is to assess the degradation of BRD4 and downstream proteins like c-MYC.

Materials:

- Prostate cancer cell lines (e.g., 22Rv1, VCaP)

- ARV-771 stock solution (in DMSO)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-BRD4, anti-c-MYC, anti-PARP, anti-GAPDH)
- HRP-conjugated secondary antibody
- ECL substrate

Procedure:

- **Cell Treatment:** Seed cells and allow them to adhere overnight. Treat cells with various concentrations of ARV-771 or vehicle control (DMSO) for the desired time (e.g., 16-24 hours).
- **Cell Lysis:** Wash cells with cold PBS and lyse with RIPA buffer.
- **Protein Quantification:** Determine protein concentration using a BCA assay.
- **Sample Preparation:** Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
- **SDS-PAGE and Transfer:** Load equal amounts of protein onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.
- **Immunoblotting:**
 - Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate with primary antibody overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Detection: Add ECL substrate and visualize bands using a chemiluminescence imaging system.
- Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Cell Viability (MTS) Assay

This protocol determines the effect of ARV-771 on cell proliferation.

Materials:

- Prostate cancer cell lines
- Complete growth medium
- ARV-771 stock solution (in DMSO)
- 96-well plates
- MTS reagent

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate overnight.
- Compound Addition: Prepare serial dilutions of ARV-771 in culture medium. Add the dilutions to the respective wells. Include a vehicle control.
- Incubation: Incubate the plate for 72 hours at 37°C.

- MTS Addition: Add 20 μ L of MTS reagent to each well.
- Incubation: Incubate for 1-4 hours at 37°C.
- Measurement: Measure the absorbance at 490 nm using a plate reader.
- Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

c-MYC ELISA

This protocol quantifies the levels of c-MYC protein in cell lysates.

Materials:

- Cell lysates from ARV-771 treated and control cells
- c-MYC ELISA kit (containing pre-coated plates, detection antibody, standards, etc.)
- Wash buffer
- Substrate solution
- Stop solution
- Plate reader

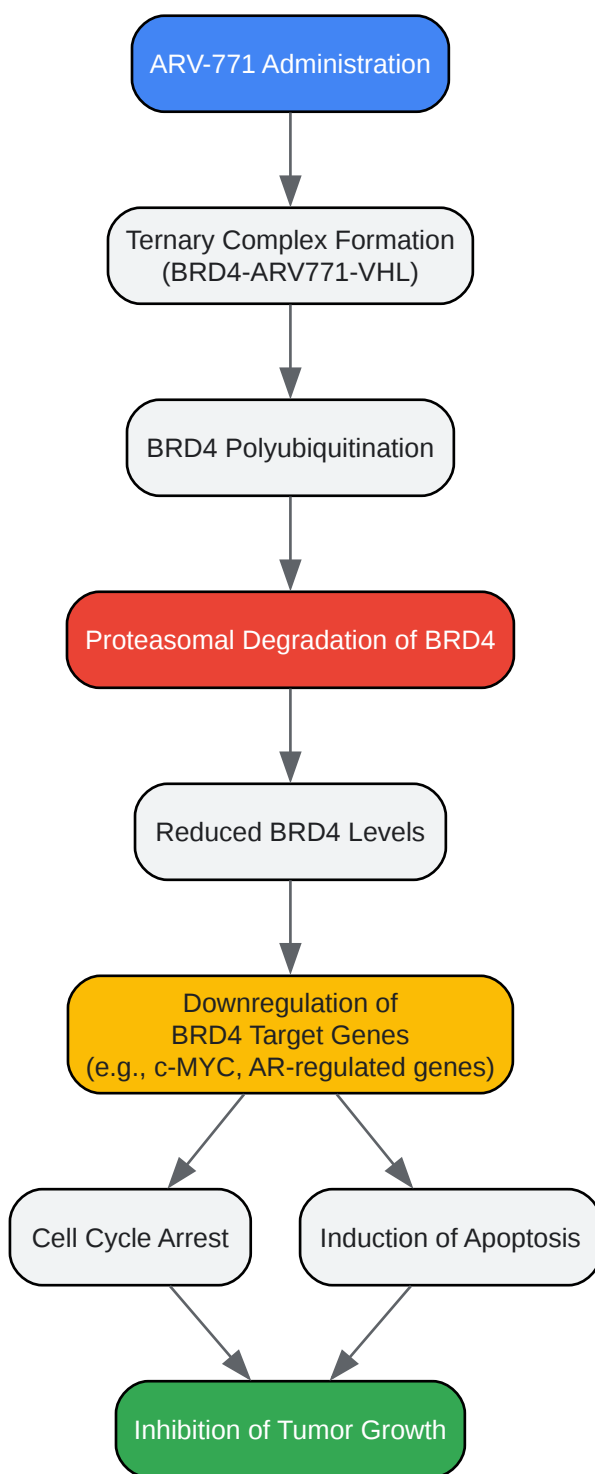
Procedure:

- Sample Preparation: Prepare cell lysates as for Western blotting and quantify protein concentration. Dilute lysates to fall within the standard curve range of the ELISA kit.
- Assay:
 - Add standards and samples to the pre-coated wells and incubate.
 - Wash the wells.
 - Add the biotinylated detection antibody and incubate.

- Wash the wells.
- Add streptavidin-HRP conjugate and incubate.
- Wash the wells.
- Add TMB substrate and incubate in the dark.
- Add stop solution.
- Measurement: Read the absorbance at 450 nm.
- Analysis: Generate a standard curve and determine the concentration of c-MYC in the samples.

Logical Relationships in ARV-771's Therapeutic Action

Relationship between BRD4 Degradation and Anti-Cancer Effects



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Logical flow from ARV-771 to tumor inhibition.

Conclusion

PROTAC BRD4 Degradar-29 (ARV-771) is a powerful research tool and a promising therapeutic candidate. Its ability to catalytically induce the degradation of BET proteins offers a significant advantage over traditional small-molecule inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this and other PROTAC-based degraders. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models, will be crucial for its potential clinical translation.

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